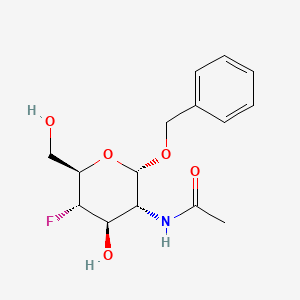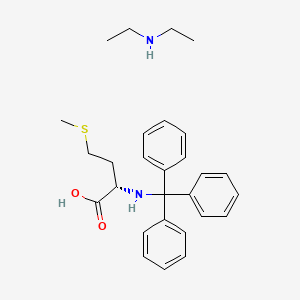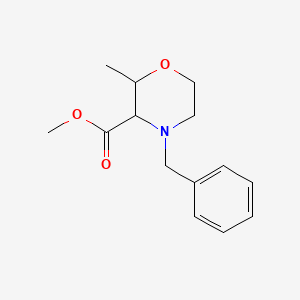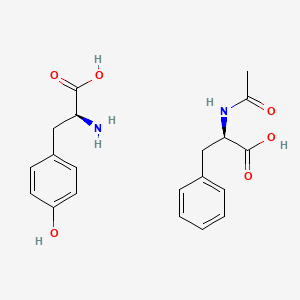
L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) is a compound that belongs to the class of N-acylated aromatic amino acids. These compounds are characterized by the presence of an amide bond linking a fatty acid to an aromatic amino acid. This specific compound is derived from L-tyrosine and N-acetyl-D-phenylalanine, making it a unique member of this class.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of L-tyrosine and N-acetyl-D-phenylalanine are protected using suitable protecting groups.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Bromine, nitric acid; often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic ring or the amide bond.
Reduction: Reduced forms of the aromatic ring or the amide bond.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学研究应用
L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism and signaling pathways.
Pathways Involved: It participates in the biosynthesis and degradation of N-acylated aromatic amino acids, influencing cellular functions and metabolic processes.
相似化合物的比较
L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) can be compared with other N-acylated aromatic amino acids such as:
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
Uniqueness
- Structural Features : The presence of both L-tyrosine and N-acetyl-D-phenylalanine in the same molecule.
- Biological Activity : Unique interactions with enzymes and receptors compared to other N-acylated aromatic amino acids.
属性
CAS 编号 |
73942-36-6 |
|---|---|
分子式 |
C20H24N2O6 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-phenylpropanoic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO3.C9H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;10-8(9(12)13)5-6-1-3-7(11)4-2-6/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);1-4,8,11H,5,10H2,(H,12,13)/t10-;8-/m10/s1 |
InChI 键 |
AHMABMCMFFVUBR-VRGCIBTBSA-N |
手性 SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)
![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)
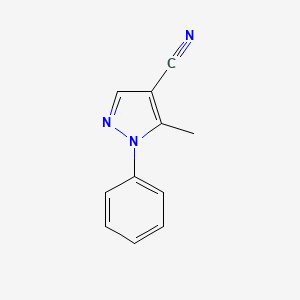
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B12338281.png)

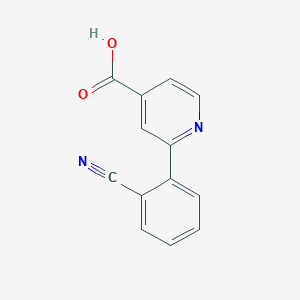
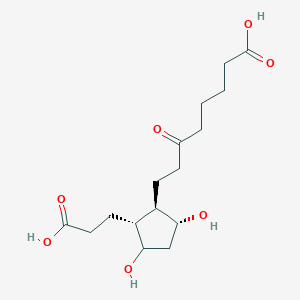
![(2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B12338304.png)
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B12338312.png)


